Welcome to the BenchChem Online Store!
molecular formula C6H9N3O2S B148253 3-(Methylamino)pyridine-2-sulfonamide CAS No. 138087-69-1

3-(Methylamino)pyridine-2-sulfonamide

Cat. No. B148253
M. Wt: 187.22 g/mol
InChI Key: LRDGPMOXBLENHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05139565

Procedure details

A mixture of 3.50 g of N-tert-butyl-3-methylamino-2-pyridinesulfonamide and 20 ml of trifluoroacetic acid was reacted at about 50° C. for 2 hours. Thereafter, the reaction product was distilled off under a reduced pressure to obtain a residue. Ethyl acetate and n-hexane were added thereto. The resulting crystals were filtered to obtain 2.41 g of 3-methylamino 2-pyridinesulfonamide. This compound had the following NMR values.
Name
N-tert-butyl-3-methylamino-2-pyridinesulfonamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[C:14]([NH:15][CH3:16])=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)(C)C.FC(F)(F)C(O)=O.C(OCC)(=O)C>CCCCCC>[CH3:16][NH:15][C:14]1[C:9]([S:6]([NH2:5])(=[O:8])=[O:7])=[N:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
N-tert-butyl-3-methylamino-2-pyridinesulfonamide
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=NC=CC=C1NC
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at about 50° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the reaction product was distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(=NC=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.